molecular formula C10H15NO B1275275 2-[(2-Methylbenzyl)amino]ethanol CAS No. 91251-55-7

2-[(2-Methylbenzyl)amino]ethanol

Cat. No.: B1275275
CAS No.: 91251-55-7
M. Wt: 165.23 g/mol
InChI Key: RMILXCMZOMROKB-UHFFFAOYSA-N
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Description

2-[(2-Methylbenzyl)amino]ethanol, also known as 2-MBAE, is an organic compound with a variety of applications in the scientific research field. It is a primary amine that is used as a reagent for a number of reactions, including peptide synthesis, peptide coupling, and peptide ligation. It has also been used in the synthesis of other compounds such as amide derivatives, esters, and thiols. In addition to its use in organic synthesis, 2-MBAE has also been used in biochemical and physiological studies.

Scientific Research Applications

Polymer Synthesis

  • 2-(Methylamino)ethanol, a related compound, is used as a direct initiator for the ring-opening polymerization of 2-methyl-N-p-toluenesulfonyl aziridine. This method provides access to metal-free α-hydroxy-ω-amino telechelics based on polyaziridine, showcasing excellent control over molar masses and chain-end fidelity (Bakkali-Hassani et al., 2018).

Isoquinoline Syntheses

  • Research explored the synthesis of 2-amino-(3-hydroxyphenyl) ethanol and its use in phenolic cyclization to produce various tetrahydroisoquinolines (Kametani et al., 1970).

Synthesis of Polyfluorodibenz[b,f][1,4]oxazepines

  • Thermolysis of 2-[(polyfluorobenzylidene)amino]phenols, a related chemical, results in fluorinated dibenz[b,f][1,4]oxazepines, important for their potential applications in materials science (Allaway et al., 2002).

Antibacterial Activities

  • Certain derivatives of 2-[(3-methoxy-4-hydroxybenzylidene)-amino]-ethanol and 2-[(4-fluorobenzylidene)-amino]-ethanol have been studied for their antibacterial activities against various bacteria (Wen-jie, 2004), (Huang & Tian, 2004).

Structural and Chemical Studies

  • Studies on the crystal structure and EPR of a hydrogen-bonded two-dimensional network of Cu(II) complexes with N-(2-hydroxybenzyl)-2-amino-1-ethanol have been conducted (Xie et al., 2000).

Study of Receptor Responsiveness

  • Structural modifications of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, which can include methyl or ethyl groups, have been studied for their effects on sympathomimetic activity, indicating distinct β-receptor populations (Lands et al., 1967).

Solubility and Solvent Effects Studies

  • Research on the solubility of 2-amino-3-methylbenzoic acid in various solvents is essential for its purification (Zhu et al., 2019).

Enzymatic Measurements

  • An enzymatic method for measuring ethanol or NAD in acid extracts of biological samples, where 2-amino-2-methyl-1-propanol is used as a buffer (Cornell & Veech, 1983).

Safety and Hazards

The safety data sheet for a similar compound, “2-Amino-2-methyl-1-propanol”, indicates that it causes severe skin burns and eye damage, and is harmful to aquatic life with long-lasting effects .

Biochemical Analysis

Biochemical Properties

2-[(2-Methylbenzyl)amino]ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes that catalyze the oxidation of alcohols. The hydroxyl group in this compound can form hydrogen bonds with amino acid residues in enzyme active sites, facilitating enzyme-substrate interactions. Additionally, the 2-methylbenzylamino group can engage in hydrophobic interactions with non-polar regions of proteins, influencing protein folding and stability .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the activity of kinases and phosphatases, enzymes that play crucial roles in signal transduction pathways. By altering the phosphorylation status of key signaling proteins, this compound can impact cellular responses to external stimuli. Furthermore, it can influence the expression of genes involved in metabolic pathways, thereby affecting cellular energy production and biosynthesis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound may inhibit the activity of certain oxidoreductases by competing with natural substrates for binding to the enzyme’s active site. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound may cause oxidative stress and damage to cellular components, leading to toxic effects. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Toxic or adverse effects at high doses include liver and kidney damage, as well as disruptions in metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as alcohol dehydrogenases and cytochrome P450 oxidases. These enzymes catalyze the oxidation of the hydroxyl group to form aldehydes and carboxylic acids. The compound can also interact with cofactors such as NAD+ and FAD, which are essential for redox reactions. The metabolic flux and levels of metabolites can be affected by the presence of this compound, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse passively across cell membranes due to its relatively small size and hydrophobic nature. Additionally, it may interact with specific transporters and binding proteins that facilitate its movement within the cell. The localization and accumulation of this compound can affect its activity and function, as it may concentrate in certain cellular compartments or tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be found in various organelles, including the cytoplasm, mitochondria, and endoplasmic reticulum. Targeting signals and post-translational modifications may direct this compound to specific compartments, where it can exert its effects on cellular processes. For example, its presence in the mitochondria can impact cellular respiration and energy production .

Properties

IUPAC Name

2-[(2-methylphenyl)methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-9-4-2-3-5-10(9)8-11-6-7-12/h2-5,11-12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMILXCMZOMROKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406008
Record name 2-[(2-methylbenzyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91251-55-7
Record name 2-[[(2-Methylphenyl)methyl]amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91251-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-methylbenzyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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